3-iodo-1H-indazol-7-aminedihydrochloride
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Overview
Description
3-iodo-1H-indazol-7-aminedihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-indazol-7-aminedihydrochloride typically involves the iodination of 1H-indazole derivatives. One common method includes the reaction of 1H-indazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H-indazol-7-aminedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Indazole oxides.
Reduction Products: Deiodinated indazole derivatives.
Coupling Products: Biaryl or alkyne-linked indazole compounds.
Scientific Research Applications
3-iodo-1H-indazol-7-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-iodo-1H-indazol-7-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-iodo-1H-indazole: A closely related compound with similar chemical properties.
1H-indazole-7-amine: Another indazole derivative with potential biological activity.
3-bromo-1H-indazole: A halogenated indazole with comparable reactivity.
Uniqueness
3-iodo-1H-indazol-7-aminedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.
Biological Activity
3-Iodo-1H-indazol-7-aminedihydrochloride is a novel compound belonging to the indazole family, recognized for its diverse biological activities. This compound features an iodine atom at the 3-position and an amine group at the 7-position of the indazole ring, which contributes to its unique chemical properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H8Cl2IN3 with a molecular weight of approximately 331.97 g/mol. The presence of the iodine atom and amine group enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. This compound has been shown to inhibit various enzymes involved in disease pathways, thereby exerting therapeutic effects. For instance, it has demonstrated potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly across different cancer types, highlighting its selective potency.
Cell Line | IC50 (nM) |
---|---|
SNU16 | 77.4 ± 6.2 |
KG1 | 25.3 ± 4.6 |
FGFR1 | <4.1 |
FGFR2 | 2.0 ± 0.8 |
These results suggest that the compound may serve as a promising candidate for targeted cancer therapies .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, potentially through mechanisms involving enzyme inhibition or disruption of bacterial cell wall synthesis .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
Study on FGFR Inhibition
A detailed study by Wang et al. demonstrated that derivatives of indazole, including this compound, exhibited potent inhibition against FGFRs with IC50 values significantly lower than those of existing therapies. The study highlighted structure-activity relationships (SAR) that could guide future modifications to enhance efficacy .
Clinical Implications
Another investigation assessed the pharmacological profile of this compound in patients with BRAFV600-mutant melanoma, revealing that it was well tolerated and exhibited antitumor activity at doses up to 400 mg twice daily . This finding underscores the potential for clinical applications in oncology.
Properties
Molecular Formula |
C7H8Cl2IN3 |
---|---|
Molecular Weight |
331.97 g/mol |
IUPAC Name |
3-iodo-2H-indazol-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H6IN3.2ClH/c8-7-4-2-1-3-5(9)6(4)10-11-7;;/h1-3H,9H2,(H,10,11);2*1H |
InChI Key |
JUMPRAMNVRIVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)N)I.Cl.Cl |
Origin of Product |
United States |
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